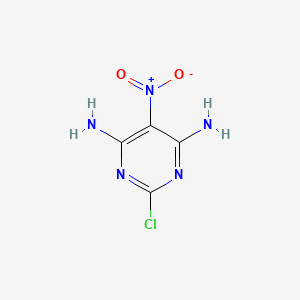

2-Chloro-5-nitropyrimidine-4,6-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-5-nitropyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C4H4ClN5O2 and its molecular weight is 189.56 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atom at position 2 undergoes nucleophilic aromatic substitution due to the activating effect of the nitro group at position 5. The reaction typically proceeds via a two-step mechanism:

-

Formation of a Meisenheimer intermediate (if applicable).

-

Expulsion of the leaving group (Cl⁻) to restore aromaticity.

Key Observations :

-

Kinetic preference : Chlorine substitution is kinetically favored over alkoxy group substitution in similar nitro-activated pyrimidines . Theoretical calculations indicate lower activation barriers for chlorine substitution (TS23) compared to alkoxy (TS26), with rate constants differing by ~50-fold .

-

Intermediates : Meisenheimer complexes are not typically observed when chlorine is the leaving group, unlike reactions involving alkoxy substituents .

-

Reaction Conditions : SNAr reactions at position 2 can occur under mild conditions (e.g., room temperature with primary amines and bases like triethylamine) .

Reduction of the Nitro Group

The nitro group (-NO₂) at position 5 can be reduced to an amino group (-NH₂) under appropriate conditions (e.g., catalytic hydrogenation or chemical reducing agents). This reaction alters the electronic properties of the ring and may influence subsequent reactivity.

Implications :

-

Reduction removes the strong electron-withdrawing effect of the nitro group, potentially deactivating the ring toward further substitution .

-

Derivatives with amino groups at positions 4, 5, and 6 may exhibit altered biological activity (e.g., antimicrobial or antitumor properties).

Reactions with Primary Amines

-

Diamine Formation : Reaction with two equivalents of primary amines (e.g., benzylamine) leads to disubstitution, replacing both chlorine and alkoxy groups (in analogous compounds) .

-

Kinetic Control : The reaction proceeds rapidly under mild conditions, contrary to typical polyhalogenated pyrimidine reactivity, which often requires harsh conditions for disubstitution .

Theoretical Insights

Density functional theory (DFT) calculations at the M06-2X/6-31G* level provide mechanistic insights:

| Pathway | Leaving Group | Key Observations |

|---|---|---|

| Pathway 1 | Chlorine | Lower activation barrier (TS23) |

| Pathway 2 | Alkoxy | Higher barrier; forms Meisenheimer complex (MC26) |

Theoretical results align with experimental data, confirming that chlorine substitution is kinetically favored .

Comparison with Structurally Similar Compounds

| Compound | Structural Features | Reactivity Differences |

|---|---|---|

| 4-Chloro-5-nitropyrimidine | Chlorine at position 4 | Less steric hindrance |

| 6-Chloro-5-nitropyrimidine | Chlorine at position 6 | Altered regioselectivity |

| 2-Chloro-5-nitropyridine | Pyridine core | Reduced aromatic stability |

References RSC Supporting Information, 2023. ChemRxiv Preprints, 2023. RSC Publishing, 2023.

Propiedades

Fórmula molecular |

C4H4ClN5O2 |

|---|---|

Peso molecular |

189.56 g/mol |

Nombre IUPAC |

2-chloro-5-nitropyrimidine-4,6-diamine |

InChI |

InChI=1S/C4H4ClN5O2/c5-4-8-2(6)1(10(11)12)3(7)9-4/h(H4,6,7,8,9) |

Clave InChI |

QVNDRKGDPMVWFG-UHFFFAOYSA-N |

SMILES canónico |

C1(=C(N=C(N=C1N)Cl)N)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.